molecular formula C5H3ClN4 B1430858 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 63744-34-3

5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B1430858
CAS RN: 63744-34-3
M. Wt: 154.56 g/mol
InChI Key: JUOACTFGHZKVMT-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine is a heterocyclic compound with the molecular weight of 154.56 . It is a yellow to brown solid and is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-A]pyrazine derivatives has been elaborated in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine consists of two carbon and three nitrogen atoms . The InChI code is 1S/C5H3ClN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H and the InChI key is JUOACTFGHZKVMT-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine are not detailed in the search results, triazole compounds are known to be capable of binding in the biological system with a variety of enzymes and receptors .


Physical And Chemical Properties Analysis

5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine is a yellow to brown solid . It has a molecular weight of 154.56 . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis and Structural Elucidation

  • Facile Synthesis Methods : Researchers have developed novel and convenient methods for synthesizing [1,2,4]triazolo[4,3-a]pyrazin-3-amines, including 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine, through oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process allows for the synthesis of various halogenated pyrazines with detailed structural elucidation using spectroscopic techniques like 1H-NMR, 13C-NMR, ESI-HRMS, and nuclear Overhauser effect spectra (Li et al., 2019).

Novel Synthetic Scaffolds and Anticonvulsant Activity

  • Anticonvulsant Activity : A study synthesized substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and tested their anticonvulsant activity against seizures in rats. The 1,2,4-triazolo[4,3-a]pyrazine ring system was noted for its potential as a bioisostere of the purine ring, exhibiting less propensity to cause emesis (Kelley et al., 1995).

Potential in Organic and Medicinal Chemistry

  • Diverse Biological Activities : The triazolo[4,3-a]pyrazine scaffold is a key template in organic synthesis for developing various therapeutic agents. It displays a wide spectrum of potential biological activities due to its versatile structure and diverse derivatives that can be synthesized from it (Jethava et al., 2020).

Synthesis and Antimicrobial Evaluation

  • Antimicrobial Activity : Research has been conducted on the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating antimicrobial activity against clinically isolated bacterial and fungal strains. This highlights the potential of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives in antimicrobial applications (Prasanna Kumara et al., 2013).

Pharmaceutical Research and Development

  • Phosphodiesterase Inhibitors : Novel series of pyrazines have been reported as potent inhibitors with potential in pharmaceutical applications. For instance, pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines showed selectivity and potency as phosphodiesterase inhibitors, demonstrating drug-like properties and effectiveness in crossing the blood-brain barrier (Rombouts et al., 2015).

Safety And Hazards

The safety information for 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Future Directions

The future directions for 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine and its derivatives could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . Additionally, the development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-A]pyrazine platform could be a promising direction .

properties

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOACTFGHZKVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NN=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857135
Record name 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine

CAS RN

63744-34-3
Record name 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Korsik, EG Tse, DG Smith, W Lewis… - The Journal of …, 2020 - ACS Publications
We have discovered and studied a tele-substitution reaction in a biologically important heterocyclic ring system. Conditions that favor the tele-substitution pathway were identified: the …
Number of citations: 4 pubs.acs.org
M Korsik, E Tse, D Smith, W Lewis, PJ Rutledge… - 2020 - chemrxiv.org
We have discovered and studied a telesubstitution reaction in a biologically important heterocyclic ring system. Conditions that favour the tele-substitution pathway were identified: the …
Number of citations: 1 chemrxiv.org
Q Zhou, TA Reekie, RH Abbassi, DI Venkata… - Bioorganic & Medicinal …, 2018 - Elsevier
Dual-specificity tyrosine phosphorylation-related kinase 1A (DYRK1A) is a dual-specificity protein kinase that catalyses phosphorylation and autophosphorylation. Higher DYRK1A …
Number of citations: 4 www.sciencedirect.com
EG Tse, L Aithani, M Anderson… - Journal of Medicinal …, 2021 - ACS Publications
The Open Source Malaria (OSM) consortium is developing compounds that kill the human malaria parasite, Plasmodium falciparum, by targeting PfATP4, an essential ion pump on the …
Number of citations: 8 pubs.acs.org
E Hockings - pfigshare-u-files.s3.amazonaws.com
Malaria is one of the world’s most serious diseases with approximately 243 million cases and 863 thousand deaths globally in 2009. Triazolopyrazine derivatives have shown promise …
M Korsik, GT Edwin, DG Smith, W Lewis, J Peter
Number of citations: 0

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